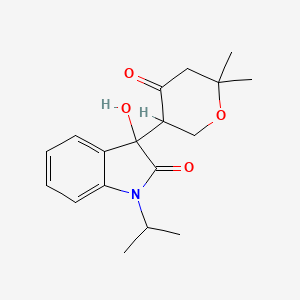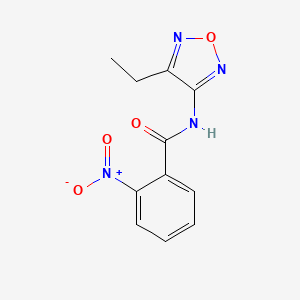
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-(morpholin-4-YL)-5-phenylpentan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-(morpholin-4-YL)-5-phenylpentan-3-OL is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, a morpholine ring, and a phenylpentanol backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-(morpholin-4-YL)-5-phenylpentan-3-OL typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pentanol Backbone: Starting with a suitable phenylpentanone, the compound can be synthesized through a Grignard reaction, where a phenylmagnesium bromide reacts with the ketone to form the corresponding alcohol.
Introduction of the Chlorophenyl and Methoxyphenyl Groups: These groups can be introduced via Friedel-Crafts alkylation reactions, using appropriate chlorophenyl and methoxyphenyl reagents.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pentanol backbone is replaced by the morpholine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-(morpholin-4-YL)-5-phenylpentan-3-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to remove the chlorophenyl or methoxyphenyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of dechlorinated or demethoxylated products.
Substitution: Formation of new compounds with different functional groups replacing the morpholine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-(morpholin-4-YL)-5-phenylpentan-3-OL is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. Its structure allows for the modification and optimization of its biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-(morpholin-4-YL)-5-phenylpentan-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-(piperidin-4-YL)-5-phenylpentan-3-OL: Similar structure but with a piperidine ring instead of a morpholine ring.
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-(morpholin-4-YL)-5-phenylhexan-3-OL: Similar structure but with an additional carbon in the backbone.
Uniqueness
The uniqueness of 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-(morpholin-4-YL)-5-phenylpentan-3-OL lies in its specific combination of functional groups and the morpholine ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
931744-68-2 |
|---|---|
Molecular Formula |
C28H32ClNO3 |
Molecular Weight |
466.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-morpholin-4-yl-5-phenylpentan-3-ol |
InChI |
InChI=1S/C28H32ClNO3/c1-32-26-13-9-24(10-14-26)28(31,16-15-22-5-3-2-4-6-22)27(21-30-17-19-33-20-18-30)23-7-11-25(29)12-8-23/h2-14,27,31H,15-21H2,1H3 |
InChI Key |
UAVVURFVKCUDRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCC2=CC=CC=C2)(C(CN3CCOCC3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chlorophenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11397856.png)

![N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11397867.png)
![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11397873.png)
![N-({1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide](/img/structure/B11397878.png)
![4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11397883.png)
![N-(4-(5-amino-4-(benzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)-2,5-diethoxyphenyl)benzamide](/img/structure/B11397898.png)
![3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11397899.png)
![5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11397903.png)

![5,7-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11397912.png)
![4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11397915.png)
![6-chloro-4-ethyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11397924.png)

